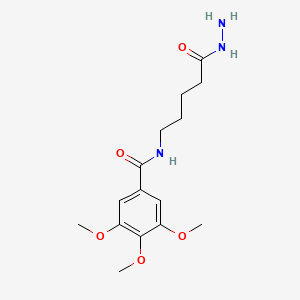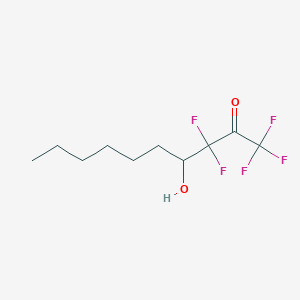
1,1,1,3,3-Pentafluoro-4-hydroxydecan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1,3,3-Pentafluoro-4-hydroxydecan-2-one is a fluorinated organic compound with the molecular formula C10H15F5O2 It is characterized by the presence of five fluorine atoms, a hydroxyl group, and a ketone group within its structure
準備方法
Synthetic Routes and Reaction Conditions
1,1,1,3,3-Pentafluoro-4-hydroxydecan-2-one can be synthesized through several methods. One common approach involves the fluorination of a precursor compound, such as 4-hydroxydecan-2-one, using a fluorinating agent like sulfur tetrafluoride (SF4) or a similar reagent. The reaction typically occurs under controlled conditions, including low temperatures and an inert atmosphere, to ensure selective fluorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes. These processes often utilize continuous flow reactors to achieve efficient and consistent fluorination. The use of advanced fluorinating agents and catalysts can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
1,1,1,3,3-Pentafluoro-4-hydroxydecan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace fluorine atoms under appropriate conditions.
Major Products Formed
Oxidation: Formation of 1,1,1,3,3-pentafluoro-4-oxodecan-2-one or 1,1,1,3,3-pentafluorodecanoic acid.
Reduction: Formation of 1,1,1,3,3-pentafluoro-4-hydroxydecan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,1,1,3,3-Pentafluoro-4-hydroxydecan-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a fluorinated probe in biochemical studies.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of 1,1,1,3,3-pentafluoro-4-hydroxydecan-2-one involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes more effectively. The hydroxyl and ketone groups can participate in hydrogen bonding and other interactions with target molecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with similar properties but a different structure.
1,1,1,3,3-Pentafluoropropane: A fluorinated hydrocarbon with fewer functional groups.
Uniqueness
1,1,1,3,3-Pentafluoro-4-hydroxydecan-2-one is unique due to its combination of fluorine atoms, hydroxyl group, and ketone group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other fluorinated compounds may not be suitable.
特性
CAS番号 |
848786-02-7 |
|---|---|
分子式 |
C10H15F5O2 |
分子量 |
262.22 g/mol |
IUPAC名 |
1,1,1,3,3-pentafluoro-4-hydroxydecan-2-one |
InChI |
InChI=1S/C10H15F5O2/c1-2-3-4-5-6-7(16)9(11,12)8(17)10(13,14)15/h7,16H,2-6H2,1H3 |
InChIキー |
FVZXNJWZLDQGNI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(C(C(=O)C(F)(F)F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


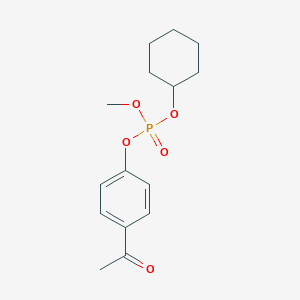
![4-[6-Hydroxy-3-(4-hydroxyphenyl)pyrazolo[1,5-a]pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14187882.png)
![Ethyl 4-[(benzyloxy)amino]-2-oxobutanoate](/img/structure/B14187884.png)
![1H-Pyrrolo[2,3-b]pyridine, 6-(4-methyl-1-piperazinyl)-1-(3-pyridinylsulfonyl)-](/img/structure/B14187885.png)
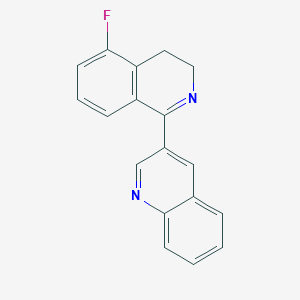
![(6R)-6-[4-(Benzyloxy)phenyl]-4-methylmorpholin-3-one](/img/structure/B14187894.png)
![2-(4-Methoxyphenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one](/img/structure/B14187902.png)
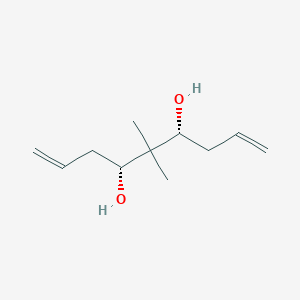
![4-[3,3-Dimethyl-1-(4-methylphenyl)but-1-en-1-yl]aniline](/img/structure/B14187911.png)
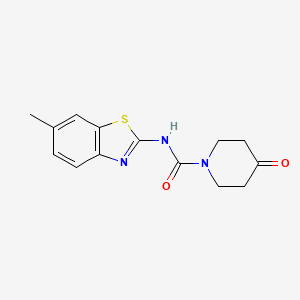
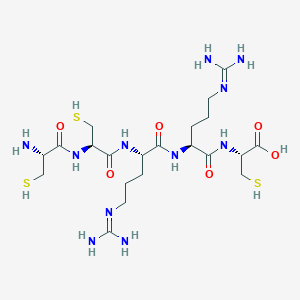
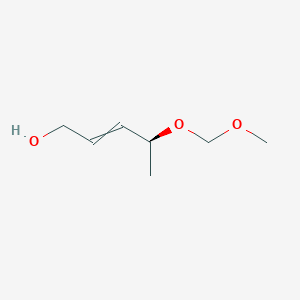
![1-(3-Chloro-4-nitrophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14187952.png)
